N-(Pyridin-4-YL)formamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-pyridin-4-ylformamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-5-8-6-1-3-7-4-2-6/h1-5H,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBXXONXMOZQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Spectroscopic Analysis of N Pyridin 4 Yl Formamide Systems
X-ray Crystallographic Investigations
X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state. While specific crystallographic data for the parent N-(Pyridin-4-YL)formamide is not widely available, extensive studies on its fluorinated analogue, N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide, offer valuable information regarding its structural characteristics. nih.goviucr.orgresearchgate.net
Single Crystal X-ray Diffraction Data Analysis
Single crystal X-ray diffraction analysis of N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide has provided precise data on its crystal structure. The compound crystallizes in the monoclinic system with the space group P21/n. researchgate.net The crystallographic parameters are detailed in the table below. The quality of the structure refinement is indicated by the R-factor of 0.028, suggesting a high degree of accuracy in the determined structure. iucr.org
Table 1: Crystallographic Data for N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide
| Parameter | Value |
|---|---|
| Empirical formula | C₆H₂F₄N₂O |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 9.981(2) |
| b (Å) | 12.347(3) |
| c (Å) | 10.161(3) |
| β (°) | 101.450(9) |
| V (ų) | 1227.3(5) |
| Z | 4 |
| Temperature (K) | 100 |
| R factor | 0.028 |
| wR factor | 0.066 |
Data sourced from references iucr.orgresearchgate.net.
Conformation and Torsion Angle Analysis (e.g., Cp—N—C—O anti-conformation)
Conformational analysis reveals the spatial arrangement of the atoms in a molecule. In N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide, the formamide (B127407) group and the pyridine (B92270) ring are twisted with a dihedral angle of 13.21 (5)°. nih.gov A key feature is the Cₚ—N—C—O (where Cₚ is a pyridine carbon) torsion angle, which is 179.0 (2)°. nih.goviucr.orgresearchgate.net This value indicates a nearly planar, anti-conformation of this group, a feature also observed in related N-phenylformamide structures. nih.goviucr.org This anti-conformation is a common structural motif in formamide derivatives.
The amide bond lengths for the C=O and C—N bonds are 1.218 (3) Å and 1.366 (3) Å, respectively. nih.goviucr.orgresearchgate.net These bond lengths are consistent with those found in similar compounds and suggest minimal contribution from N=C/C—O resonance. nih.gov
Hydrogen Bonding Networks and Supramolecular Assembly in the Solid State
In the crystal lattice, molecules of N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide are linked by intermolecular N—H⋯O hydrogen bonds. nih.goviucr.orgresearchgate.net The amine N—H group acts as a hydrogen bond donor, while the carbonyl oxygen atom serves as the acceptor. nih.govresearchgate.net These interactions create chains of molecules that propagate along the b-axis direction. nih.goviucr.orgresearchgate.net The N—H⋯O bond angle of 171 (3)° suggests an intermediate to strong hydrogen bond. researchgate.net
These hydrogen-bonded chains further assemble into a larger supramolecular structure. acs.org Neighboring chains are arranged in an L-shape, with the pyridine rings of adjacent chains oriented at a nearly orthogonal angle (84°). nih.govresearchgate.net This arrangement leads to short contacts between the pyridyl nitrogen atoms and the π-systems of the orthogonal pyridine rings (N⋯centroid = 3.502 Å). nih.goviucr.org
Table 2: Hydrogen-Bond Geometry for N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide (Å, °)
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| N2—H2···O1ⁱ | 0.87 (3) | 1.96 (3) | 2.814 (3) | 171 (3) |
Symmetry code: (i) −x, y−1/2, −z+3/2. Data sourced from reference researchgate.net.
Polymorphism Studies of Related Formamide Derivatives
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a significant phenomenon in materials science and pharmaceuticals. stfc.ac.uksemanticscholar.org While specific polymorphism studies on this compound are not detailed, research on related formamide derivatives provides insight into this behavior. For instance, the simple molecule formamide (H₂NCH=O) itself can form at least four different polymorphs under high pressure. stfc.ac.uk
Studies on compounds like mefenamic acid have shown that the choice of solvent (e.g., ethanol (B145695), dimethyl formamide) can lead to the formation of different polymorphic forms (Form I and Form II). matec-conferences.org Similarly, thermal conditions can induce phase transitions in formamide derivatives, which can be analyzed using techniques like Differential Scanning Calorimetry (DSC). The conformational flexibility of molecules is another factor that can lead to conformational polymorphism, where different crystal forms contain the molecule in different conformations. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Proton (¹H) NMR, in particular, provides information about the chemical environment of hydrogen atoms within a molecule.
Proton (¹H) NMR for Structural Assignment
The ¹H NMR spectrum of a formamide derivative typically shows distinct signals for the formyl proton (–CHO), the N-H proton, and the protons on the pyridine ring. The chemical shifts of these protons are influenced by their local electronic environment.
For the related compound N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide in deuterated chloroform (B151607) (CDCl₃), the spectrum shows a singlet for the formyl proton (–O=CH) at δ 9.00 ppm and a singlet for the amine proton (–NH) at δ 7.70 ppm. iucr.org In the case of N-(Pyridin-4-ylmethyl)formamide in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a mixture of rotamers is observed. This is due to the restricted rotation around the C-N amide bond, a common feature in formamides. rsc.orgrsc.org The spectrum displays signals for the pyridine protons around δ 8.49-8.51 ppm and δ 7.25-7.27 ppm, the formyl proton (as a doublet) at δ 8.19 ppm, and the methylene (B1212753) bridge protons at δ 4.33 ppm. rsc.org
Table 3: ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Compound | Solvent | Pyridine H | Formyl H (CHO) | Amine H (NH) / Methylene H (CH₂) |
|---|---|---|---|---|
| N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide | CDCl₃ | - | 9.00 (s) | 7.70 (s, NH) |
| N-(Pyridin-4-ylmethyl)formamide | DMSO-d₆ | 8.49-8.51 (m), 7.25-7.27 (m) | 8.19 (d) | 4.33 (d, CH₂) |
Data sourced from references iucr.orgrsc.org. s = singlet, d = doublet, m = multiplet.
Mass Spectrometric (MS) Analysis
Carbon (¹³C) NMR for Backbone Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a crucial technique for elucidating the carbon framework of this compound and its derivatives. By providing information about the chemical environment of each carbon atom, ¹³C NMR confirms the molecular structure and can be used to identify impurities and byproducts. rsc.orguobasrah.edu.iq
The ¹³C NMR spectrum of this compound exhibits distinct signals for the formyl carbon and the carbons of the pyridine ring. The formyl carbon (CHO) typically resonates in the downfield region, around 165.56 ppm, which is characteristic of a carbonyl group in a formamide moiety. researchgate.net The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the formamide substituent. Generally, carbons adjacent to the nitrogen (C2 and C6) and the carbon bearing the formamide group (C4) show different chemical shifts compared to the other carbons (C3 and C5).
Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict ¹³C NMR chemical shifts, which often show good agreement with experimental data. scielo.org.za In substituted analogs, the chemical shifts of the pyridine ring carbons can be significantly affected, providing valuable information about the position and nature of the substituents. For instance, in N-methyl-N-(pyridin-4-yl)formamide, the pyridyl proton signals appear between δ 8.5–8.7 ppm, and the formamide carbonyl resonance is observed at approximately δ 165 ppm.
Table 1: Representative ¹³C NMR Chemical Shifts for this compound and Related Compounds
| Compound | Solvent | C=O (ppm) | Pyridine C2/C6 (ppm) | Pyridine C3/C5 (ppm) | Pyridine C4 (ppm) | Other Signals (ppm) |
| N-(4-methoxyphenyl)-N-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)formamide | CDCl₃ | 165.56 | - | - | - | 158.25, 128.18, 125.45, 124.04, 114.02, 84.37, 82.95, 55.16, 24.41, 24.34 |
| 5′-deoxy-5′-iodo-4′-fluorouridine | DMSO-d₆ | 163.4 | - | - | - | 150.7, 142.7, 115.2 (d, JC-F = 232.12 Hz), 103.0, 93.0, 71.9, 71.5 (d, JC-F = 22.00 Hz), 5.8 (d, JC-F = 32.60 Hz) |
Data sourced from various studies and may vary based on experimental conditions.
Fluorine (¹⁹F) NMR for Fluorinated Analogs
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive and powerful tool for characterizing fluorinated analogs of this compound. doi.orgbiophysics.org Due to the 100% natural abundance of the ¹⁹F isotope and its high gyromagnetic ratio, ¹⁹F NMR offers excellent sensitivity. biophysics.orgnih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, making this technique particularly useful for detecting subtle changes in molecular structure and conformation. biophysics.orgresearchgate.net
For fluorinated derivatives of this compound, such as N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide, ¹⁹F NMR provides direct information about the fluorine substituents on the pyridine ring. ijcce.ac.iriucr.org The spectra can reveal the number and positions of fluorine atoms, as well as through-bond and through-space couplings to other nuclei, such as ¹H and ¹³C. azom.com
In the case of N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide, the ¹⁹F NMR spectrum in CDCl₃ shows two distinct signals for the two sets of non-equivalent fluorine atoms. The fluorine atoms at the 2 and 6 positions appear as a doublet at approximately -91.1 ppm, while the fluorine atoms at the 3 and 5 positions appear as a doublet at around -154.9 ppm. iucr.org The observation of diastereotopic signals in the ¹⁹F NMR spectra of chiral fluorinated molecules can provide insights into their stereochemistry. semanticscholar.org
Table 2: ¹⁹F NMR Data for Fluorinated Pyridine Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Coupling Information |
| N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide | CDCl₃ | -91.1 (2F, d), -154.9 (2F, d) | -CF |
| 5′-deoxy-5′-iodo-4′-fluorouridine | CDCl₃ | -109.02 |
Chemical shifts are typically referenced to CFCl₃. ucsb.edu
Advanced NMR Techniques for Mechanistic Insights (e.g., ¹¹B NMR for borohydride (B1222165) species)
A notable example is the use of Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy to study reactions involving borohydride species. For instance, in the reductive formylation of amines using carbon dioxide and sodium borohydride (NaBH₄), ¹¹B NMR is instrumental in identifying the formation of formoxy borohydride intermediates. nih.govscispace.com The in situ formation of these species is critical for the success of the N-formylation reaction. nih.govresearchgate.net
¹¹B NMR spectra can reveal the presence of species like bis-formoxy borohydride and tris-formoxy borohydride. nih.gov For example, in a reaction of NaBH₄ and CO₂ in DMF, a quartet observed in the ¹¹B NMR spectrum between -6.43 and -9.43 ppm indicates the formation of bis-formoxy borohydride, while a doublet between 2.57 and 3.91 ppm suggests the presence of tris-formoxy borohydride. nih.gov The study of these intermediates helps in understanding the reaction mechanism and optimizing reaction conditions. nih.govmdpi.com The short-lived intermediate BH₃OH⁻ can also be detected as a quartet at approximately -12.8 ppm. researchgate.net
Other advanced NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide detailed information about the connectivity and spatial proximity of atoms within the molecule, further aiding in structural elucidation and mechanistic studies. ipb.pt
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The FTIR spectrum provides a characteristic fingerprint of the molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Key vibrational modes for this compound include the N-H stretching, C=O stretching, and various vibrations associated with the pyridine ring. The N-H stretching vibration typically appears as a broad band in the region of 3300–3400 cm⁻¹. The C=O stretching vibration of the formamide group is a strong, sharp band usually observed between 1660 and 1680 cm⁻¹. The precise position of these bands can be influenced by hydrogen bonding and the physical state of the sample.
Vibrations of the pyridine ring, such as C-C and C-N stretching, and C-H bending, appear in the fingerprint region of the spectrum (below 1600 cm⁻¹). scielo.org.za For example, C-N stretching vibrations are typically observed in the range of 1370-1310 cm⁻¹. scielo.org.za
Table 3: Characteristic FTIR Absorption Bands for this compound and Analogs
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300–3400 |
| C=O (Amide I) | Stretching | 1660–1680 |
| Pyridine Ring | C-N Stretching | 1370–1310 |
| Pyridine Ring | Aromatic C-H Stretching | ~3050 |
| Pyridine Ring | Ring Stretching | ~1600, 1500, 1450 |
Values are approximate and can vary based on the specific compound and experimental conditions.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR spectroscopy by probing molecular vibrations. chemicalbook.comresearchgate.net It is particularly useful for studying symmetric vibrations and vibrations of non-polar bonds, which may be weak or inactive in the FTIR spectrum.
In the context of this compound, Raman spectroscopy can be used to study the interactions of the molecule in different environments, such as in solution. For instance, studies on the formamide/pyridine system have used Raman spectroscopy to investigate preferential binding and complex formation. nih.gov The vibrational bands of the pyridine ring are often prominent in the Raman spectrum. mdpi.comresearchgate.net For example, the ring breathing mode of pyridine is a strong and characteristic Raman band.
The analysis of both FTIR and Raman spectra, often in conjunction with theoretical calculations, allows for a comprehensive assignment of the vibrational modes of this compound and its derivatives, leading to a deeper understanding of their structure and bonding. primescholars.comcore.ac.uk
Computational Chemistry and Theoretical Modeling of N Pyridin 4 Yl Formamide Interactions
Molecular Docking Simulations: Investigating Protein Binding through Computational Analysis
Molecular docking simulations serve as a powerful computational tool to predict the binding orientation and affinity of a small molecule, such as N-(Pyridin-4-YL)formamide, to a target protein. While specific, in-depth docking studies exclusively targeting this compound are not extensively documented in publicly available literature, research on analogous compounds provides a framework for understanding its potential interactions.
For instance, computational studies on the related compound, N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide, have explored its binding with enzymes like Carbonic Anhydrase I. These studies utilize methods like the DFT/B3LYP with a 6-311++G(d,p) basis set to investigate biochemical interactions. Such simulations typically involve preparing the three-dimensional structures of both the ligand (this compound) and the protein, followed by the use of docking software to predict the most stable binding poses. The results are often analyzed in terms of binding energy, which indicates the strength of the interaction, and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
The insights from these simulations are crucial for structure-based drug design, allowing for the theoretical evaluation of a compound's potential as an inhibitor or modulator of protein function. The data generated can guide the synthesis of more potent and selective analogs.
Table 1: Representative Data from Molecular Docking Studies of a Related Compound
| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical for this compound) |
| Carbonic Anhydrase I (PDB ID: 4WR7) | N-(2,3,5,6-Tetrafluoropyridin-4-yl) formamide (B127407) | Data not publicly available | Not specified in abstracts |
Note: This table is illustrative and based on studies of an analogous compound due to the limited direct data on this compound. The predicted binding energy and key interacting residues are highly dependent on the specific protein target and the computational methods employed.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. As with molecular docking, specific QSAR models developed exclusively for this compound are not readily found in the current body of scientific literature.
The development of a QSAR model for this compound would involve several key steps. First, a dataset of structurally related compounds with experimentally determined biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics.
Once the descriptors are calculated, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. This model can then be used to theoretically predict the activity of new, unsynthesized compounds, including different derivatives of this compound.
The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal and external validation. A validated QSAR model can be a valuable tool in the drug discovery process, enabling the prioritization of compounds for synthesis and testing, thereby saving time and resources. While the direct application of QSAR to this compound is not documented, the principles of this methodology are widely applied in medicinal chemistry to guide the design of novel therapeutic agents.
Chemical Reactivity and Reaction Mechanisms of N Pyridin 4 Yl Formamide Derivatives
Regioselectivity and Stereoselectivity in Transformations
The regioselectivity of reactions involving N-(pyridin-4-yl)formamide derivatives is significantly influenced by the electronic properties of both the pyridine (B92270) ring and the formamide (B127407) substituent. In nucleophilic aromatic substitution reactions, the position of attack on the pyridine ring is highly activated at the 4-position, especially in polyfluorinated pyridines, due to the cumulative electron-withdrawing effects of the fluorine atoms and the ring nitrogen. researchgate.net
Anions derived from N-aryl formamides, which are structurally related to this compound, exhibit ambident nucleophilic character, possessing reactive sites at both the nitrogen and oxygen atoms of the formamide moiety. rsc.org The regioselectivity of their attack on electrophilic substrates like pentachloropyridine (B147404) or pentafluoropyridine (B1199360) is determined by the electronic nature of substituents on the aryl (or pyridyl) ring. researchgate.netrsc.org
Attack by Nitrogen vs. Oxygen: In reactions with pentachloropyridine, N-arylformamide anions with electron-donating groups on the aryl ring tend to react via the oxygen atom, leading to the formation of oximino compounds. rsc.org Conversely, when electron-withdrawing groups are present, the nucleophilic attack proceeds through the nitrogen atom. researchgate.netrsc.org This selectivity is attributed to the modulation of charge density on the N and O atoms by the substituents. rsc.org
Stereoselectivity is also a key consideration, particularly in products formed from oxygen attack. The resulting oximino-ether products can often be isolated as a mixture of E- and Z-isomers. rsc.org For instance, the reaction between the anion of N-(2,4-dimethylphenyl)formamide and pentachloropyridine yields the corresponding O-alkylation product as a mixture of geometric isomers. rsc.org
Table 1: Regioselectivity in Reactions of N-Arylformamide Anions with Polyhalopyridines
| N-Arylformamide Substituent | Substrate | Site of Attack | Product Type | Reference |
|---|---|---|---|---|
| Electron-releasing (e.g., methyl) | Pentachloropyridine | Oxygen | Oximino compound (E/Z mixture) | rsc.org |
Role of the Formamide Moiety in Directing Reaction Pathways
The formamide moiety (-NH-C(O)H) is not merely a spectator group but plays a crucial role in directing the course of chemical reactions. Its ability to be deprotonated under basic conditions generates a potent nucleophilic anion. rsc.org The resulting delocalized charge over the nitrogen-carbon-oxygen (N-C-O) system makes it an ambident nucleophile, as discussed previously.
The formamide group also influences the conformation of the molecule. In the solid state, the N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide molecule adopts an anti conformation with respect to the Cp—N—C—O torsion angle (179.0°). nih.govresearchgate.net This conformational preference can impact the accessibility of the N-H proton for deprotonation and the steric environment around the nucleophilic centers, thereby influencing reaction pathways.
Furthermore, the formamide group is a key participant in intermolecular interactions, particularly hydrogen bonding, which can modulate the reactivity of the entire molecule. The carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H group acts as a donor. nih.gov This network of hydrogen bonds can affect the solubility, crystal packing, and the activation energy of subsequent reactions by stabilizing the ground state or transition states.
In certain complex reactions, the formamide group can undergo transformations itself. For example, reactions of related N-(pyrimidin-4-yl)amidines with hydroxylamine (B1172632) can lead to cleavage of the pyrimidine (B1678525) ring and subsequent cyclization involving the formamide-derived portion to form 1,2,4-oxadiazole (B8745197) rings. researchgate.net This indicates that the formamide functionality can be a reactive precursor for heterocycle synthesis under specific conditions.
Influence of Pyridine Ring Substituents on Chemical Reactivity
Substituents on the pyridine ring exert a profound influence on the chemical reactivity of this compound derivatives through inductive and resonance effects.
Electron-Withdrawing Substituents: The presence of strongly electron-withdrawing groups, such as fluorine atoms, dramatically increases the electrophilicity of the pyridine ring. In N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide, the perfluorinated ring is highly activated towards nucleophilic attack. researchgate.netnih.gov These substituents also lower the pKa of the formamide N-H proton, making it more acidic and easier to deprotonate to form the corresponding anion. As noted, such substituents favor nucleophilic attack by the nitrogen atom of the formamide anion in substitution reactions. researchgate.net
Electron-Donating Substituents: Conversely, electron-donating groups on the pyridine ring would be expected to decrease its electrophilicity and increase the electron density on the formamide's N-C-O system. Based on studies of related N-arylformamides, this would enhance the nucleophilicity of the oxygen atom, favoring O-attack in reactions of the corresponding anion. rsc.org
The steric bulk of substituents also plays a role. While the dihedral angle between the pyridine ring and the formamide group in N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide is relatively small (13.21°), bulky substituents ortho to the formamide group in related phenylformamides can cause significant twisting. nih.gov This steric hindrance can affect the planarity and conjugation of the system, potentially altering its reactivity and interaction with other molecules.
Table 2: Effect of Substituents on Properties of this compound Derivatives
| Derivative/Analog | Substituents | Key Influence | Observed Effect | Reference |
|---|---|---|---|---|
| N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide | 4x Fluorine | Strong electron withdrawal | Activates pyridine ring for nucleophilic attack | nih.gov |
| N-Arylformamide | Electron-releasing | Increases electron density on formamide | Favors O-attack by the formamide anion | rsc.org |
| N-Arylformamide | Electron-withdrawing | Decreases electron density on formamide | Favors N-attack by the formamide anion | researchgate.net |
Intermolecular Hydrogen Bonding Effects on Reactivity and Structural Dynamics
Intermolecular hydrogen bonding is a defining feature of this compound systems in the solid state and can influence their behavior in solution. Crystal structure analysis of N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide reveals strong intermolecular N—H⋯O hydrogen bonds between the amine N-H group and the carbonyl O atom of an adjacent molecule. nih.govresearchgate.net
These interactions are not isolated but form extended one-dimensional chains of molecules. nih.gov The geometry of this hydrogen bond (N—H⋯O angle of 171°) suggests it is of intermediate to strong character. nih.gov This robust network contributes significantly to the thermal stability of the crystal lattice and can influence the kinetics of solid-state reactions by pre-organizing the molecules in a specific orientation.
In solution, such hydrogen bonding can lead to the formation of dimers or larger aggregates, especially in non-polar solvents. This self-association can affect the molecule's reactivity in several ways:
Shielding of Reactive Sites: The N-H and C=O groups involved in hydrogen bonding are less available to participate in reactions.
Altering Nucleophilicity/Electrophilicity: The polarization of the N-H and C=O bonds upon hydrogen bond formation can alter the nucleophilicity of the nitrogen and oxygen atoms and the electrophilicity of the carbonyl carbon.
Modulating Structural Dynamics: The formation and breaking of hydrogen bonds are dynamic processes that can influence the rotational freedom around the pyridine-nitrogen bond and the conformational equilibrium of the formamide moiety. arxiv.org
The structural dynamics are also affected by other non-covalent interactions. In the crystal structure of the tetrafluoro-derivative, neighboring hydrogen-bonded chains are arranged in a nearly orthogonal manner, leading to short contacts between the pyridyl nitrogen atom and the π-system of an adjacent pyridine ring, indicating potential N⋯π interactions. nih.gov
Table 3: Hydrogen Bond Geometry in N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
|---|
Tautomerism and Isomerism Considerations in this compound Systems
This compound systems can exhibit several forms of isomerism, including tautomerism and rotational isomerism, which are critical for understanding their chemical behavior.
Tautomerism: The primary tautomeric equilibrium for this compound is the amide-imidic acid tautomerism.
Amide Form: this compound
Imidic Acid Form: (E/Z)-N-(pyridin-4-yl)methanimidic acid
Ab initio calculations on the parent formamide molecule show that it is significantly more stable (by about 12 kcal/mol) than its tautomer, formimidic acid. wayne.edu Similarly, studies on related N-(pyridin-2-yl)acylamides have conclusively shown through NMR spectroscopy that they exist almost exclusively in the amide form in various solvents. By extension, this compound is expected to exist overwhelmingly as the amide tautomer under normal conditions.
A second type of tautomerism involves the pyridine ring itself, akin to the 4-pyridone/4-hydroxypyridine equilibrium. wayne.edu In this hypothetical scenario, the formamide's proton could migrate to the pyridine nitrogen. However, given the stability of the N-acylamino pyridine structure, this form is considered highly unlikely to be significantly populated.
Isomerism: Rotational isomerism (or conformerism) around the C(aryl)-N bond and the N-C(O) amide bond is an important consideration.
Rotation around the C(aryl)-N bond: The degree of twisting between the pyridine ring and the formamide group depends on the steric bulk of ortho substituents. nih.gov
Rotation around the Amide Bond: The amide bond has significant double-bond character, leading to restricted rotation and the possibility of syn and anti conformers. For N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide, the anti conformation is observed in the solid state. nih.govresearchgate.net
These different isomeric and conformational states, even if minor, can be crucial in reaction mechanisms, potentially serving as reactive intermediates in pathways that are not immediately obvious from the most stable ground-state structure. researchgate.net
Functional Applications of N Pyridin 4 Yl Formamide in Advanced Chemical Synthesis
Precursors for the Synthesis of Diverse Organic Scaffolds
The reactivity of both the formamide (B127407) moiety and the pyridine (B92270) ring allows N-(Pyridin-4-YL)formamide to serve as a key starting material for a variety of important chemical structures, including nitrogen-containing heterocycles, formamidines, and isocyanides.
Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and functional materials. Formamides are established precursors for creating fused heterocyclic systems. For instance, this compound and its derivatives can be employed in cyclization reactions to build more complex scaffolds such as pyrimidines, pyrazoles, and fused pyridopyrimidines.
Research has demonstrated that aminopyrimidines can be formylated to produce N-formyl derivatives, which subsequently act as intermediates in the synthesis of pyrido[2,3-d]pyrimidines through Friedländer-type condensation reactions. Similarly, 5-aminopyrazoles react with formamide in the presence of coupling agents like phosphorus tribromide (PBr₃) to yield pyrazolo[3,4-d]pyrimidines. The general principle involves the formamide group providing a crucial one-carbon (C1) unit required for the annulation of a new ring onto the initial scaffold. In one documented pathway, N-(2-methyl-5-nitrophenyl)formamide is used to form a key nitropyrimidine intermediate in the synthesis of kinase inhibitors. These examples underscore the role of the formamide group in facilitating the assembly of diverse and medicinally relevant heterocyclic systems.
Formamidines
Formamidines are highly useful intermediates in organic synthesis, often generated from formamides to facilitate further transformations. The reaction of N-substituted formamides with reagents like phosphorus oxychloride (POCl₃) or as part of the Vilsmeier reaction can produce formamidine (B1211174) intermediates. These intermediates are not typically isolated but are generated in situ to react with nucleophiles, leading to the formation of heterocyclic rings.
For example, the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles can proceed through a Vilsmeier amidination, which creates a formamidine species on the pyrazole (B372694) ring. This is followed by an intramolecular heterocyclization to furnish the final bicyclic product. The conversion of the initial formamide into a more reactive formamidine is a key step that drives the cyclization process.
Isocyanides
Isocyanides (or isonitriles) are a class of organic compounds known for their unique reactivity and utility in multicomponent reactions, such as the Ugi and Passerini reactions. A primary method for synthesizing isocyanides is the dehydration of N-substituted formamides. This compound can serve as a precursor to 4-isocyanopyridine (B13627039), a potentially valuable reagent.
Several methods have been developed for this dehydration, often employing mild conditions. One effective system uses triphenylphosphine (B44618) (PPh₃) and iodine (I₂) in the presence of a base like triethylamine (B128534) (Et₃N). This combination efficiently converts various N-aryl and N-alkyl formamides into their corresponding isocyanides in high yields at room temperature. Another established method involves the use of dehydrating agents such as phosphorus oxychloride (POCl₃) or triphosgene, often in the presence of a base. While effective, a 2022 study attempting to synthesize a range of heterocyclic isocyanides reported that 4-isocyanopyridine could not be isolated in its pure form under their specific solvent-free POCl₃/triethylamine conditions, suggesting that while the transformation is feasible, product stability and isolation can be challenging.
Table 1: Synthesis of Isocyanides from N-Substituted Formamides
| Dehydrating System | Base | Solvent | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|---|
| Triphenylphosphine (PPh₃) / Iodine (I₂) | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | Room Temperature, ~1 hour | Mild, efficient, cost-effective, tolerates various functional groups. | |
| Phosphorus Oxychloride (POCl₃) | Triethylamine (Et₃N) | None (Solvent-free) | 0 °C, <5 minutes | Rapid, high-yielding, sustainable, allows for in situ use of unstable isocyanides. | |
| Phosgene / Diphosgene / Triphosgene | Pyridine or other tertiary amines | Various aprotic solvents | Varies | Highly efficacious but limited by the extreme toxicity of reagents. |
Ligand Design in Coordination Chemistry
The structure of this compound, featuring both a pyridyl nitrogen atom and a formamide group, makes it an attractive candidate for ligand design in coordination chemistry. Pyridine derivatives are among the most important classes of ligands, used extensively in catalysis, supramolecular chemistry, and the construction of metal-organic frameworks (MOFs).
The nitrogen atom of the pyridine ring is a well-established coordination site for a vast array of metal ions. Its lone pair of electrons can readily form coordinate bonds, and its rigid aromatic structure provides a predictable geometry for the resulting metal complexes. The formamide group (-NH-CHO) also possesses potential coordination sites through the oxygen or nitrogen atoms, allowing for monodentate, bidentate, or bridging coordination modes.
Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The pyridyl group is a common functional moiety in ligands used for MOF synthesis. For example, ligands such as 4-(pyridin-4-yl)benzoic acid and 1,3-di(pyridin-4-yl)urea have been successfully employed to assemble MOFs with interesting properties like gas sorption and solvatochromism. These examples establish the suitability of the pyridin-4-yl unit as a directional linker for building extended network structures. This compound could function similarly, with the formamide group offering an additional site for hydrogen bonding, which can help consolidate and stabilize the framework structure.
Metal Complexes
Future Perspectives and Advanced Research Trajectories for N Pyridin 4 Yl Formamide
Innovations in Green Synthetic Chemistry and Sustainable Production Methodologies
The push towards environmentally benign chemical processes has spurred significant research into green synthetic routes for N-(Pyridin-4-YL)formamide and related N-heterocycles. mdpi.com Traditional synthesis methods often rely on hazardous reagents and generate substantial waste. mdpi.com Consequently, the development of sustainable methodologies is a key focus.
Key Innovations and Future Directions:
Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly alternative for synthesis. mdpi.com Biocatalysis operates under mild conditions, often in aqueous media, minimizing energy consumption and the use of harsh organic solvents. mdpi.com
Solvent-Free and Alternative Solvents: Research is increasingly exploring solvent-free reaction conditions, such as mechanochemical grinding, which can lead to high yields and reduced waste. mdpi.commdpi.com Where solvents are necessary, green alternatives like ionic liquids and deep eutectic solvents are being investigated to enhance solubility and bioavailability of reactants and products. mdpi.comnih.gov Supercritical carbon dioxide (scCO2) is another promising green solvent due to its non-toxic and non-flammable nature. mdpi.com
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase product yields, and lead to cleaner reaction profiles compared to conventional heating methods. mdpi.com
Flow Chemistry: Continuous flow chemistry provides a safer, more efficient, and scalable approach to synthesis, with precise control over reaction parameters. mdpi.com
Catalytic Innovations: The development of recyclable catalysts and metal-catalyzed one-pot reactions improves atom economy and reduces hazardous waste. mdpi.com For instance, copper-catalyzed reactions have shown promise in the synthesis of related pyridine (B92270) derivatives under solvent-free conditions. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Predictive Studies
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. mdpi.comnih.gov These technologies offer powerful tools for designing novel compounds and predicting their properties, thereby accelerating the research and development process.
Applications in this compound Research:
Predictive Modeling: ML algorithms, such as quantitative structure-activity relationship (QSAR) models, can predict the physicochemical and biological properties of new derivatives of this compound. azolifesciences.comnih.gov This includes predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which is crucial for identifying promising drug candidates early in the discovery pipeline. nih.govijcce.ac.ir
De Novo Design: Deep learning models, including convolutional neural networks (CNNs) and recurrent neural networks (RNNs), can generate novel molecular structures with desired properties. nih.gov This allows for the exploration of a vast chemical space to design new this compound analogues with enhanced efficacy or other desirable characteristics.
Reaction Optimization: AI can be used to build models that predict the outcomes of chemical reactions, helping to identify optimal reaction conditions, catalysts, and reagents. arxiv.org This can significantly reduce the number of experiments required, saving time and resources.
Data Curation and Analysis: AI tools can assist in curating and analyzing large datasets from the scientific literature and databases, identifying trends and potential errors that could skew predictive models. ucl.ac.uk
The integration of AI and ML is expected to streamline the design-make-test-analyze cycle for this compound derivatives, leading to faster and more efficient discovery of new molecules with tailored functionalities. ucl.ac.uknih.gov
Exploration of Novel Supramolecular Assemblies and Architectures
This compound possesses functional groups capable of forming non-covalent interactions, such as hydrogen bonds and π-π stacking, which are fundamental to the construction of supramolecular assemblies. science.govresearchgate.net The study of these assemblies is a burgeoning field with potential applications in materials science and crystal engineering.
Research Focus Areas:
Hydrogen Bonding Networks: The formamide (B127407) and pyridine moieties in this compound are excellent hydrogen bond donors and acceptors. Understanding and controlling the formation of these hydrogen-bonded networks can lead to the design of crystals with specific physical properties.
Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom can coordinate with metal ions, making this compound and its derivatives potential building blocks for the synthesis of MOFs. researchgate.net These materials have applications in gas storage, separation, and catalysis. researchgate.net
Crystal Engineering: By systematically studying the intermolecular interactions, researchers can predict and control the crystal packing of this compound derivatives. This is crucial for controlling properties such as solubility, stability, and bioavailability in solid-state forms.
Computational Studies: Theoretical methods, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, are employed to investigate and characterize the intermolecular interactions within the supramolecular structures of this compound analogues. ijcce.ac.irijcce.ac.ir
The exploration of the supramolecular chemistry of this compound opens up avenues for the rational design of new materials with tailored architectures and functions.
Advanced In-Situ Characterization Techniques for Reaction Monitoring and Mechanism Elucidation
A deep understanding of reaction mechanisms is essential for optimizing synthetic processes and ensuring product quality. Advanced in-situ characterization techniques allow for real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, intermediates, and pathways. uea.ac.ukiapchem.org
Applicable In-Situ Techniques:
Spectroscopic Methods:
In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can identify and track the concentration of reactants, intermediates, and products throughout a reaction. uea.ac.ukresearchgate.net They are particularly useful for studying reactions involving formamides. nih.govmdpi.com
In-situ NMR Spectroscopy: Provides detailed structural information about species in the reaction mixture, enabling the elucidation of complex reaction networks.
X-ray Techniques:
In-situ X-ray Diffraction (XRD): Monitors changes in the solid state, such as crystalline phase transitions, during a reaction. iapchem.org
In-situ X-ray Absorption Spectroscopy (XAS): Provides information about the electronic structure and local coordination environment of specific elements, which is particularly useful for studying catalytic reactions. iapchem.org
Mass Spectrometry:
Online Mass Spectrometry: Allows for the continuous analysis of volatile components in the reaction headspace, providing real-time kinetic data.
The application of these advanced in-situ techniques will provide a more comprehensive understanding of the formation of this compound, enabling more precise control over the synthesis and facilitating the development of more efficient and robust production methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
